molecular formula C22H25N3O5 B11115710 N-(2,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11115710
M. Wt: 411.5 g/mol
InChI Key: BXBPPUPTTYBKEB-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-dimethoxybenzyl chloride with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2,5-dimethoxybenzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl ether, which is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique combination of a dimethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H25N3O5/c1-14(2)21-24-22(30-25-21)15-5-7-17(8-6-15)29-13-20(26)23-12-16-11-18(27-3)9-10-19(16)28-4/h5-11,14H,12-13H2,1-4H3,(H,23,26)

InChI Key

BXBPPUPTTYBKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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